molecular formula C15H12O6 B7982107 mMelin

mMelin

Cat. No.: B7982107
M. Wt: 288.25 g/mol
InChI Key: VIORQNDMAWQQCV-UMVBOHGHSA-N
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Description

mMelin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound that has been studied for its chemical reactivity, biological activity, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mMelin typically involves a series of organic reactions. One common method includes the reaction of a halogen-substituted hydrocarbon with an electropositive metal, followed by metathesis and hydrometallation reactions . These reactions are carried out under controlled conditions, often requiring specific solvents and catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

mMelin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions of this compound typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. These reactions are often carried out under controlled temperatures and pressures to optimize yields.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of this compound.

Scientific Research Applications

mMelin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of mMelin involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which this compound is used .

Comparison with Similar Compounds

mMelin can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include:

    Melanin: A natural pigment with similar structural motifs.

    Melatonin: A hormone with structural similarities but different biological functions.

    Melamine: An industrial compound used in the production of plastics and resins.

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

7-methoxy-6-[(1R,2R,5R)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIORQNDMAWQQCV-UMVBOHGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)[C@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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